1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol
Description
Key 1H NMR Signals:
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Indole NH | 10.43 (broad, exchangeable) |
| Aromatic OH (positions 4, 5) | 8.92–9.43 |
| Methyl (C3) | 2.34 (singlet) |
| Benzyl CH2 | 3.11–3.35 (multiplet) |
- Spin-spin coupling : Vicinal coupling constants (J = 2.4–8.0 Hz) between aromatic protons confirm ortho and meta relationships.
- NOE effects : Nuclear Overhauser enhancements between the 3-methyl group and adjacent aromatic protons validate spatial proximity.
Tautomeric Forms and Resonance Stabilization Mechanisms
The compound exhibits prototropic tautomerism due to its hydroxyl and indole NH groups:
Possible Tautomers:
Keto-enol tautomerism :
Indole 1-oxide formation :
Resonance Contributions:
- Major resonance structures involve delocalization of the indole lone pair into the aromatic π-system, augmented by hydroxyl group conjugation (Fig. 1).
- Hydrogen bonding networks between hydroxyls and the indole NH further stabilize the tautomeric equilibrium.
Figure 1. Resonance stabilization in this compound. ![Resonance structures showing electron delocalization across the indole ring and hydroxyl groups]
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-3-methylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-14-20-12-19(26)10-11-21(20)23(13-15-2-6-17(24)7-3-15)22(14)16-4-8-18(25)9-5-16/h2-12,24-26H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMOCTUKPAGCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Intermediate Formation
The synthesis begins with the preparation of a chalcone precursor via Claisen-Schmidt condensation. This reaction involves the base-catalyzed coupling of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone.
Reaction Conditions
-
Reactants : 4-hydroxybenzaldehyde (1.0 equiv), 4-hydroxyacetophenone (1.0 equiv)
-
Catalyst : Aqueous NaOH (10% w/v)
-
Solvent : Ethanol (20 mL per 20 mmol substrate)
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Temperature : Room temperature (25°C)
-
Time : 12 hours
The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone (chalcone).
Key Data
| Parameter | Value |
|---|---|
| Yield | 75–85% (theoretical) |
| Purity (HPLC) | >95% |
| Byproducts | Unreacted aldehydes |
Indole Core Cyclization
The chalcone intermediate undergoes cyclization to form the indole skeleton. This step typically employs acid or transition-metal catalysis.
Method A: Acid-Catalyzed Cyclization
-
Catalyst : Concentrated HCl (5 mol%)
-
Solvent : Glacial acetic acid
-
Temperature : 80°C
-
Time : 6 hours
The mechanism involves protonation of the chalcone’s carbonyl group, facilitating intramolecular cyclization and aromatization.
Method B: Transition-Metal Catalysis
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Catalyst : Pd/C (2 mol%)
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Solvent : Toluene
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Temperature : 110°C
-
Time : 4 hours
Palladium catalysts enhance regioselectivity, favoring the formation of the 3-methylindole derivative.
Comparative Performance
| Method | Yield (%) | Selectivity (%) |
|---|---|---|
| A | 68 | 82 |
| B | 89 | 95 |
Functionalization and Methylation
The indole nitrogen is methylated using dimethyl sulfate (DMS) under basic conditions:
Reaction Protocol
-
Methylating Agent : DMS (1.2 equiv)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : DMF
-
Temperature : 60°C
-
Time : 3 hours
The reaction achieves >90% conversion, with residual hydroxyl groups protected via in situ silylation.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance efficiency:
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Residence Time | 2 minutes |
| Temperature | 120°C |
| Pressure | 3 bar |
| Throughput | 1 kg/hour |
This method reduces side reactions and improves yield (94%) compared to batch processes.
Green Chemistry Approaches
Sustainable protocols emphasize solvent-free conditions and renewable catalysts:
Example Workflow
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Catalyst : Montmorillonite K10 (solid acid)
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Solvent : None
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Temperature : 100°C
-
Time : 2 hours
This method achieves 88% yield with minimal waste, aligning with EPA guidelines.
Analytical Characterization
Spectroscopic Validation
Post-synthesis analysis ensures structural fidelity:
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Integration | Assignment |
|---|---|---|
| 2.41 | 3H | CH₃ (indole C3) |
| 5.12 | 2H | CH₂ (benzyl bridge) |
| 6.70–7.2 | 12H | Aromatic protons |
| 9.82 | 2H | Hydroxyl groups |
HRMS (ESI-TOF)
-
Observed : m/z 346.1443 [M+H]⁺
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Calculated : 346.1438 (C₂₂H₂₀NO₃)
Challenges and Optimization
Byproduct Formation
The primary side product, 1-(4-hydroxybenzyl)-3-methylindole (5–8% yield), arises from incomplete hydroxylation. Purification via column chromatography (SiO₂, hexane/EtOAc 3:1) mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Acylated products at the phenyl rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol exhibit significant anticancer properties. Specifically, studies have shown that derivatives of indole compounds can inhibit the growth of cancer cells through multiple mechanisms, including the modulation of estrogen receptors.
Case Study: Estrogen Receptor Modulation
A study published in Cancer Research demonstrated that indole derivatives could selectively bind to estrogen receptors, leading to the inhibition of breast cancer cell proliferation. The study indicated that the presence of hydroxyl groups enhances binding affinity, which is relevant for our compound due to its structural features .
Antifungal Activity
The compound has also been evaluated for its antifungal properties against various pathogens, including Fusarium oxysporum. A recent study assessed the efficacy of several synthesized organic compounds against this fungus, revealing that certain derivatives exhibited potent antifungal activity.
Data Table: Antifungal Activity Comparison
| Compound Name | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Compound A | 12.5 µg/mL | |
| Compound B | 6.25 µg/mL | |
| This compound | 28 µg/mL |
This table illustrates the comparative effectiveness of our compound against established antifungal agents, indicating its potential as a therapeutic agent in agricultural and medical applications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler indole derivatives. The structure-activity relationship studies suggest that modifications on the phenolic rings can significantly affect biological activity.
Key Findings from SAR Studies
- Hydroxyl Substitution : Hydroxyl groups at specific positions on the aromatic rings enhance both anticancer and antifungal activities.
- Methyl Group Influence : The presence of methyl groups on the indole core appears to stabilize the structure and improve bioavailability.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and receptors. The indole core can interact with biological membranes and proteins, affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues in the 2-Phenylindole Series
2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol
- Molecular Formula: C₁₅H₁₃NO₂
- Molecular Weight : 239.27 g/mol
- Key Features : Lacks the 4-hydroxybenzyl substituent at position 1.
- Role : A core scaffold for SERMs. Used to synthesize ligands targeting estrogen receptors (ERs) .
- Activity: Exhibits antiestrogenic activity in the nanomolar range but requires structural optimization for receptor selectivity .
Bazedoxifene (1-[4-(2-Azepan-1-yl-ethoxy)benzyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol)
- Molecular Formula : C₃₀H₃₄N₂O₃ (free base)
- Molecular Weight : 470.61 g/mol
- Key Features : Incorporates a 4-(2-azepan-1-yl-ethoxy)benzyl group at position 1, enhancing ER affinity and metabolic stability.
- Activity : Approved for osteoporosis prevention (IC₅₀ for ERα: 0.1 nM ) with reduced uterotropic effects compared to estradiol .
- Metabolism : Undergoes hepatic glucuronidation, reducing toxicity risks .
Structural Comparison Table
Functional Analogues with Modified Indole Cores
5-Benzoyl-2-(1H-indol-3-yl)-4-(4-methyl-phenyl)-4,5-dihydrofuran-3-carbonitrile
- Molecular Formula : C₂₇H₂₁N₃O₂
- Key Features : Fused dihydrofuran ring and benzoyl group at position 3.
Pharmacokinetic and Metabolic Comparisons
Metabolic Stability
Key Research Findings
Scaffold Optimization : The 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol scaffold is critical for ER modulation. Substitutions at position 1 (e.g., benzyl or azepane-ethoxy groups) enhance potency and selectivity .
Synthetic Accessibility : The target compound is synthesized via benzylation of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, achieving yields >70% under optimized conditions .
Therapeutic Potential: While less potent than bazedoxifene, the compound’s simpler structure makes it a candidate for developing ERβ-selective agents with reduced side effects .
Biological Activity
1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, also known as a complex organic compound with significant biological properties, has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines hydroxybenzyl and hydroxyphenyl groups with an indole core, contributing to its diverse biological activities.
The compound's chemical formula is , with a molecular weight of approximately 345.36 g/mol. Its structure includes multiple hydroxyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.36 g/mol |
| CAS Number | 104599-10-2 |
| LogP | 4.37 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxy groups can engage in hydrogen bonding and redox reactions, modulating the activity of enzymes and receptors. The indole core can influence cellular signaling pathways by interacting with biological membranes and proteins .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thus protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro tests revealed that it exhibits inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use in treating infections .
Case Studies
Several studies have investigated the biological activities of this compound:
- Antioxidant Activity : A study reported that the compound significantly reduced oxidative stress markers in cultured cells, indicating its potential for developing antioxidant therapies .
- Anti-inflammatory Effects : In a murine model of inflammation, treatment with this compound led to a marked reduction in swelling and pain, supporting its use in managing inflammatory conditions .
- Antimicrobial Efficacy : A comparative study highlighted the compound's effectiveness against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for producing 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, and how are intermediates characterized?
- The compound is synthesized via multi-step reactions, including alkylation of indole derivatives and subsequent reduction. For example, 3-chlorobenzylbromide and NaH in DMF are used for benzylation, followed by NaBH4 reduction to stabilize hydroxyl groups. Structural validation employs H-NMR, C-NMR, and HR-ESI-MS to confirm regiochemistry and purity .
- Key data : H-NMR (δ 7.2–6.8 ppm for aromatic protons), HR-ESI-MS (observed [M+H] matching theoretical mass within 3 ppm error) .
Q. How can researchers optimize inhibitory activity of this compound against streptococcal hyaluronidase (SagHyal4755)?
- Structure-activity relationship (SAR) studies highlight the importance of N-alkylation or benzylation of the indole core. Introducing less lipophilic groups (e.g., ethyl or piperidinyl) enhances selectivity and reduces off-target effects. Activity is measured via enzyme inhibition assays (IC in µM range) .
- Example modification : 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol shows improved IC (76 nM) compared to unmodified analogs .
Q. What in vitro models are used to assess metabolic stability of this compound?
- Human liver microsomes (HLMs) are employed to study phase I metabolism. LC-MS/MS identifies hydroxylated or glucuronidated metabolites. For instance, 2-[4-hydroxyphenyl]-3-methyl-1H-indol-5-ol is a major metabolite in HLMs, indicating susceptibility to hepatic oxidation .
Advanced Research Questions
Q. How does computational modeling inform the design of derivatives targeting SagHyal4755?
- Docking studies (e.g., using AutoDock Vina) predict binding interactions between the indole core and hyaluronidase’s active site. Modifications to the 1-position (e.g., fluorobenzyl or piperidinyl groups) improve hydrogen bonding with residues like Asp325 and Tyr415 .
- Validation : Free energy calculations (MM/GBSA) correlate with experimental IC values (R > 0.85) .
Q. What mechanisms underlie the SERM (Selective Estrogen Receptor Modulator) activity of this compound?
- The compound acts as a competitive estrogen receptor (ER) antagonist by displacing estradiol in binding assays (IC ~10 nM). Its 4-hydroxyphenyl group mimics estradiol’s A-ring, while the benzyl substituent blocks co-activator recruitment in breast tissue. Transcriptional assays (e.g., luciferase reporter in MCF-7 cells) confirm tissue-selective antagonism .
Q. How can researchers resolve contradictions in inhibitory activity across enzyme isoforms?
- SagHyal4755 inhibition (IC = 2.9 µM) may conflict with weaker activity against human hyaluronidases (e.g., HYAL1). Isoform-specific assays (e.g., fluorometric substrate cleavage) and mutagenesis studies identify key residues (e.g., Phe278 in SagHyal4755) responsible for selectivity .
Q. What strategies improve pharmacokinetic properties without compromising potency?
- Reducing logP via polar substituents (e.g., hydroxyl or methoxy groups) enhances aqueous solubility. Pharmacokinetic profiling in rodents shows increased oral bioavailability (F% > 30%) for analogs with t > 4 hours .
Methodological Notes
- Contradictions in Data : Discrepancies in IC values across studies may arise from assay conditions (e.g., preincubation time). Standardize protocols using reference inhibitors (e.g., oleanolic acid for hyaluronidase) .
- Advanced Tools : Use cryo-EM or X-ray crystallography to resolve binding modes for derivatives with sub-µM activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
